molecular formula C22H26Br2N2 B15185773 Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,3-dimethyl-, dibromide CAS No. 102584-22-5

Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,3-dimethyl-, dibromide

Cat. No.: B15185773
CAS No.: 102584-22-5
M. Wt: 478.3 g/mol
InChI Key: WYUQQFGBIAIQOW-UHFFFAOYSA-L
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Description

1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) is a quaternary ammonium compound with a unique structure that includes two pyridinium rings connected by a p-phenylenedimethylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) typically involves the reaction of 2,3-dimethylpyridine with p-phenylenedimethylene dibromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may include additional steps such as distillation and filtration to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding pyridine derivatives .

Scientific Research Applications

1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(p-Phenylenedimethylene)bis(tripropylammonium bromide)
  • 1,1’-(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)
  • 3,3’-(1,4-Phenylenebis(methylene))bis(1-vinyl-1H-imidazol-3-ium) dichloride

Uniqueness

1,1’-(p-Phenylenedimethylene)bis(2,3-dimethylpyridinium bromide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

102584-22-5

Molecular Formula

C22H26Br2N2

Molecular Weight

478.3 g/mol

IUPAC Name

1-[[4-[(2,3-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,3-dimethylpyridin-1-ium;dibromide

InChI

InChI=1S/C22H26N2.2BrH/c1-17-7-5-13-23(19(17)3)15-21-9-11-22(12-10-21)16-24-14-6-8-18(2)20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

WYUQQFGBIAIQOW-UHFFFAOYSA-L

Canonical SMILES

CC1=C([N+](=CC=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC(=C3C)C)C.[Br-].[Br-]

Origin of Product

United States

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